Ethyl 7-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate
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Overview
Description
Ethyl 7-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of imidazo[1,5-a][1,4]diazepines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or modify activity.
Substitution: Common in modifying the functional groups attached to the core structure.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Ethyl 7-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate
- Ethyl 8-hydroxy-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
- Ethyl 7-(122I)iodo-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Uniqueness
Ethyl 7-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate is unique due to its specific fluorine substitution, which can significantly influence its chemical properties and biological activity. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for further research and development .
Properties
Molecular Formula |
C15H14FN3O3 |
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Molecular Weight |
303.29 g/mol |
IUPAC Name |
ethyl 7-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C15H14FN3O3/c1-3-22-15(21)13-11-7-18(2)14(20)12-9(16)5-4-6-10(12)19(11)8-17-13/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
SKGNKKNPQHEANX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3F)C |
Origin of Product |
United States |
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